molecular formula C20H26N2O2 B190527 Ajmaline CAS No. 4360-12-7

Ajmaline

Cat. No. B190527
CAS RN: 4360-12-7
M. Wt: 326.4 g/mol
InChI Key: CJDRUOGAGYHKKD-FYGXBCQKSA-N
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Description

Ajmaline is an alkaloid classified as a 1-A antiarrhythmic agent . It is often used to induce arrhythmic contraction in patients suspected of having Brugada syndrome . The compound was first isolated from the roots of Rauvolfia serpentina . It can be found in most species of the genus Rauvolfia as well as Catharanthus roseus .


Synthesis Analysis

Ajmaline is a monoterpenoid indole alkaloid, composed of an indole from tryptophan and a terpenoid from iridoid glucoside secologanin . Tryptophan decarboxylase (TDC) remodels tryptophan into tryptamine. Strictosidine synthase (STR) uses a Pictet–Spengler reaction to form strictosidine from tryptamine and secologanin .


Molecular Structure Analysis

Ajmaline has a complex structure based on a six-membered ring system harbouring nine chiral carbon atoms . The molecular weight is 326.43 g/mol and the molecular formula is C20H26N2O2 .


Chemical Reactions Analysis

Ajmaline is a class 1A antiarrhythmic agent that interferes with the sodium channel . It also acts on potassium and calcium currents, as well as mitochondria and metabolic pathways .


Physical And Chemical Properties Analysis

Ajmaline is a small molecule with an average weight of 326.4326 and a mono-isotopic weight of 326.199428086 . Its chemical formula is C20H26N2O2 .

Scientific Research Applications

1. Anti-arrhythmic Properties and Action on Potassium Channels Ajmaline is recognized for its class Ia anti-arrhythmic properties, primarily used in treating ventricular tachyarrhythmia. Its mechanism includes blocking human ether-a-go-go-related gene (HERG) potassium channels, which play a crucial role in cardiac repolarization. The blockade of these channels by ajmaline can contribute to its anti-arrhythmic efficacy as well as its pro-arrhythmic potential. This is a significant finding in understanding ajmaline's role in managing cardiac arrhythmias (Kiesecker et al., 2004).

2. Effects on Atrioventricular Node Ajmaline has been shown to modify the rate-dependent properties of the atrioventricular (AV) node. It decreases facilitation and fatigue of the AV node and prolongs the effective refractory period in a rate-dependent manner. These effects are crucial in understanding ajmaline’s role in experimental AV re-entrant tachycardia and its ability to terminate re-entrant supraventricular tachycardia (Nayebpour et al., 2001).

3. Role in Brugada Syndrome Ajmaline is used to unmask the type-1 Brugada syndrome electrocardiogram pattern, aiding in diagnosing this syndrome. It is not just a sodium-channel blocker; ajmaline also influences potassium and calcium currents, as well as mitochondria and metabolic pathways. This broader impact of ajmaline is vital in understanding its role in the complex mechanism of Brugada syndrome (Monasky et al., 2021).

4. Molecular Architecture of Ajmaline Biosynthetic Pathway The biosynthetic pathway of ajmaline in Rauvolfia serpentina, involving around fifteen enzymes, has been extensively studied. Understanding the molecular architecture of these enzymes provides insights into the complex structure of ajmaline and its biosynthesis. This research contributes to the potential for protein engineering and the creation of new alkaloids (Stöckigt et al., 2007).

5. Cardiac Cluster Response in Brugada Syndrome In research using human-induced pluripotent stem cell (hiPSC)-derived cardiomyocytes, ajmaline was found to block both INa and IKr currents. This study aimed to identify ajmaline's mode of action in hiPSC-derived cardiomyocytes and to establish a Brugada syndrome model for testing ajmaline response differences between patients and controls. Understanding ajmaline’s impact at the cellular level helps in comprehending its role in Brugada syndrome management (Miller et al., 2017).

Safety And Hazards

Ajmaline is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

properties

IUPAC Name

(1R,9R,10S,12R,13S,14R,16S,17S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3/t10-,11-,14-,15-,16-,17-,18+,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDRUOGAGYHKKD-RQBLFBSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1[C@@H]2C[C@H]3[C@H]4[C@@]5(C[C@@H]([C@H]2[C@H]5O)N3[C@@H]1O)C6=CC=CC=C6N4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ajmaline

CAS RN

4360-12-7
Record name Ajmaline [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004360127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ajmaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.219
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AJMALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PON08459R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12,000
Citations
A Chatterjee, S Bose - Experientia, 1953 - Springer
… t in ajmaline. It has also been observed in the present investigation that on fusion with potassium hydroxide ajmaline … Formation of indole2-carboxylic-acid (V) from ajmaline shows that ~-…
Number of citations: 17 link.springer.com
WI Taylor - The Alkaloids: Chemistry and Physiology, 1965 - Elsevier
… anhydrous ajmaline. While isoajmaline may be a natural product, it could have been produced artificially from ajmaline in those cases where it was reported (32). Anhydrous ajmaline is …
Number of citations: 11 www.sciencedirect.com
M Lounasmaa, P Hanhinen - 2001 - Elsevier
… to the ajmaline alkaloids as we used for the sarpagine series. The number of known ajmaline … Ajmaline alkaloids contain the polycyclic ajmalan ring system [(except the rearranged …
Number of citations: 28 www.sciencedirect.com
S Adizov, B Tashkhodjaev - European Journal of Chemistry, 2019 - eurjchem.com
… erecta has been isolated four indolines with the ajmaline skeleton of a … ajmaline skeleton, their structures are studied by various spectral methods [18,19]. The sarpagine and ajmaline …
Number of citations: 1 eurjchem.com
SE Lewis - Tetrahedron, 2006 - researchportal.bath.ac.uk
… 2 and ajmaline 3. The structures of these three species are shown in Scheme 1. … Ajmaline-related alkaloids are defined as those having the same skeletal connectivity as ajmaline, …
Number of citations: 89 researchportal.bath.ac.uk
SH Lim, YY Low, SK Sinniah, KT Yong, KS Sim… - Phytochemistry, 2014 - Elsevier
A total of seventeen alkaloids, comprising six macroline (including alstofolinine A, a macroline indole incorporating a butyrolactone ring-E), two ajmaline, one sarpagine, and eight …
Number of citations: 63 www.sciencedirect.com
MT Rahman, JM Cook - Studies in Natural Products Chemistry, 2020 - Elsevier
… The sarpagine, macroline, and ajmaline group of alkaloids … here sarpagine/macroline/ajmaline alkaloids. Over the years … greater sarpagine/macroline/ajmaline family can be categorized …
Number of citations: 6 www.sciencedirect.com
M Lounasmaa, P Hanhinen - Journal of natural products, 2000 - ACS Publications
Discussion Overview. Compounds 1-4 and 6, 7 are artifacts formed from E-vomilenine (10), via Z-vomilenine (11), during isolation from the respective plant materials. Compound 5 is …
Number of citations: 18 pubs.acs.org
C Veltmann, C Wolpert, F Sacher, P Mabo… - Europace, 2009 - academic.oup.com
… Ajmaline challenge is a safe procedure to unmask the electrocardiographic pattern of BS. … to ajmaline. The results of this study guide the clinician in which setting an ajmaline challenge …
Number of citations: 77 academic.oup.com
W Chen, Y Ma, W He, Y Wu, Y Huang, Y Zhang… - Nature …, 2022 - nature.com
Sarpagine-Ajmaline-Koumine type monoterpenoid indole alkaloids represent a fascinating class of natural products with polycyclic and cage-like structures, interesting biological …
Number of citations: 24 www.nature.com

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